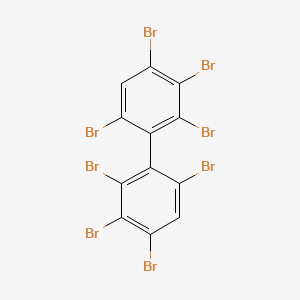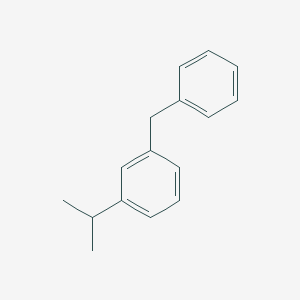![molecular formula C4H14N4O4S2 B14292787 1,2-Bis[methyl(sulfamoyl)amino]ethane CAS No. 116528-07-5](/img/structure/B14292787.png)
1,2-Bis[methyl(sulfamoyl)amino]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[methyl(sulfamoyl)amino]ethane is an organic compound characterized by the presence of two sulfamoyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[methyl(sulfamoyl)amino]ethane typically involves the reaction of ethylene diamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[methyl(sulfamoyl)amino]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethane derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
1,2-Bis[methyl(sulfamoyl)amino]ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis[methyl(sulfamoyl)amino]ethane involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the inhibition of carbonic anhydrase, where the compound binds to the zinc ion in the active site, preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(sulfamoyl)ethane
- 1,2-Bis(ethylsulfamoyl)amino]ethane
- 1,2-Bis(propylsulfamoyl)amino]ethane
Uniqueness
1,2-Bis[methyl(sulfamoyl)amino]ethane is unique due to the presence of methyl groups on the sulfamoyl moieties, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potency as an enzyme inhibitor compared to similar compounds without the methyl groups.
Properties
CAS No. |
116528-07-5 |
|---|---|
Molecular Formula |
C4H14N4O4S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1,2-bis[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C4H14N4O4S2/c1-7(13(5,9)10)3-4-8(2)14(6,11)12/h3-4H2,1-2H3,(H2,5,9,10)(H2,6,11,12) |
InChI Key |
YZDQGPHZMMYHPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
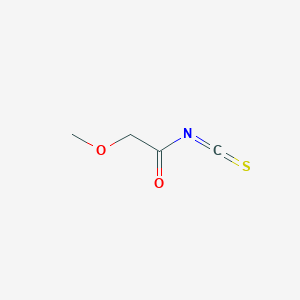
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
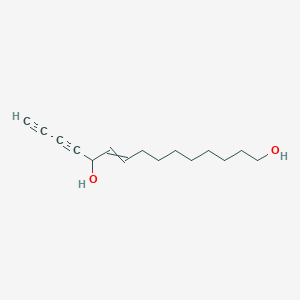
![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
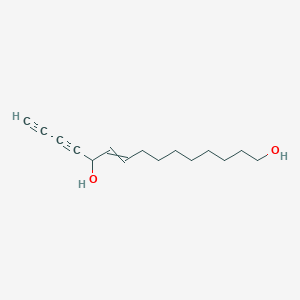

![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
